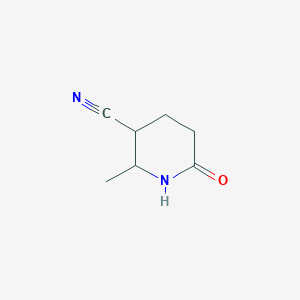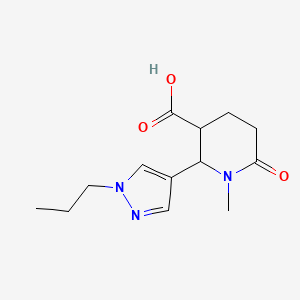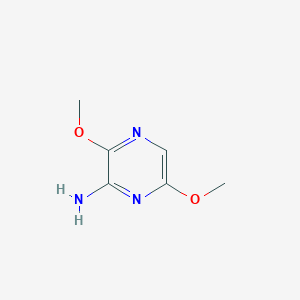
3,6-Dimethoxypyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethoxypyrazin-2-amine is a heterocyclic organic compound with the molecular formula C6H9N3O2 This compound features a pyrazine ring substituted with methoxy groups at the 3 and 6 positions and an amino group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethoxypyrazin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-dimethoxypyrazine with ammonia under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency and yield of the compound. The use of catalysts and optimized reaction conditions further enhances the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Dimethoxypyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyrazine derivatives.
Substitution: The amino group at the 2 position can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: Pyrazine N-oxides or other oxidized derivatives.
Reduction: Reduced pyrazine derivatives with altered electronic properties.
Substitution: Substituted pyrazine derivatives with diverse functional groups.
Aplicaciones Científicas De Investigación
3,6-Dimethoxypyrazin-2-amine has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3,6-Dimethoxypyrazin-2-amine involves its interaction with specific molecular targets. The amino group at the 2 position allows it to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Similar Compounds:
3,6-Dimethylpyrazine: Similar structure but with methyl groups instead of methoxy groups.
2,3-Dimethoxypyrazine: Similar substitution pattern but lacks the amino group.
2-Amino-3,6-dimethylpyrazine: Similar amino substitution but with methyl groups.
Uniqueness: this compound is unique due to the presence of both methoxy and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C6H9N3O2 |
|---|---|
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
3,6-dimethoxypyrazin-2-amine |
InChI |
InChI=1S/C6H9N3O2/c1-10-4-3-8-6(11-2)5(7)9-4/h3H,1-2H3,(H2,7,9) |
Clave InChI |
UXMDNQYOWYWTPP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=C(C(=N1)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 7-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B11773208.png)
![tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11773212.png)


![N-(2-Aminobenzo[d]thiazol-6-yl)cyclohexanecarboxamide](/img/structure/B11773229.png)

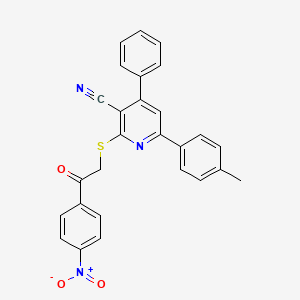
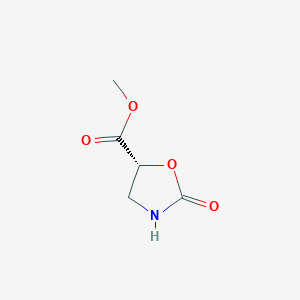
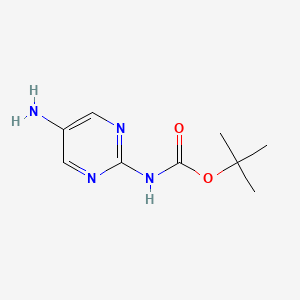
![Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11773261.png)
